![molecular formula C20H23N5O3S2 B420049 ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B420049.png)
ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a pyrimidinyl group, a triazolyl group, and a methoxyphenyl group, all connected through sulfanyl linkages. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 4,6-dimethyl-2-pyrimidinyl sulfanyl intermediate. This intermediate is then reacted with a suitable triazole derivative to form the triazolyl sulfanyl compound. Finally, the methoxyphenyl group is introduced through a substitution reaction, and the ethyl acetate moiety is added via esterification.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents for this reaction include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various substituted phenyl derivatives.
Scientific Research Applications
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the triazolyl and pyrimidinyl groups can bind to specific receptors or proteins, modulating their function. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
4-({[4-(Diethylamino)-6-isopropyl-2-pyrimidinyl]sulfanyl}methyl)-N-[2-(dimethylamino)ethyl]benzamide: This compound also features a pyrimidinyl sulfanyl group but differs in the presence of a benzamide moiety and diethylamino substituents.
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the 4,6-dimethyl-2-pyrimidinyl core but lacks the triazolyl and methoxyphenyl groups.
The uniqueness of ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N5O3S2 |
|---|---|
Molecular Weight |
445.6g/mol |
IUPAC Name |
ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H23N5O3S2/c1-5-28-18(26)12-30-20-24-23-17(11-29-19-21-13(2)10-14(3)22-19)25(20)15-6-8-16(27-4)9-7-15/h6-10H,5,11-12H2,1-4H3 |
InChI Key |
GMSSAQPWZJZQRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


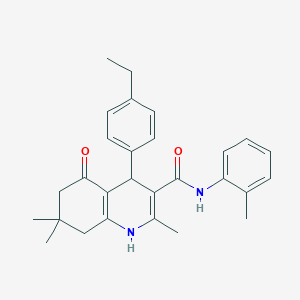
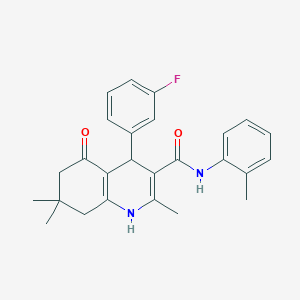
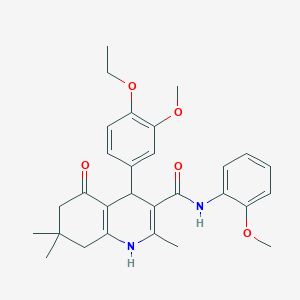
![4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B419969.png)

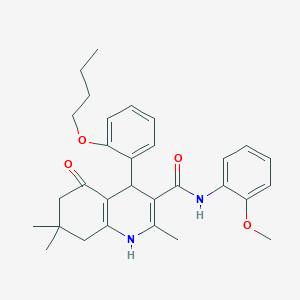
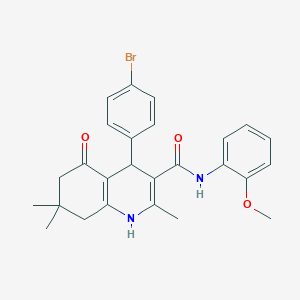
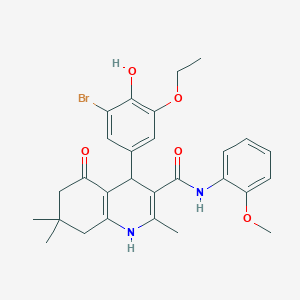
![2-({4-(3-chlorophenyl)-5-[(4-ethoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B419979.png)
![2-({5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diphenylacetamide](/img/structure/B419984.png)
![N-(4-acetylphenyl)-2-{[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419985.png)
![ethyl 4-{[({5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B419986.png)
![2-({5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B419988.png)
![N-benzyl-2-{[4-benzyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419989.png)
